(Chloroethynyl)benzene CAS number and properties
(Chloroethynyl)benzene CAS number and properties
An In-depth Technical Guide to (Chloroethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Chloroethynyl)benzene (CAS No. 1483-82-5), a halogenated alkyne with applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its potential role in the development of novel therapeutic agents.
Core Properties and Identification
(Chloroethynyl)benzene, with the IUPAC name 2-chloroethynylbenzene, is an organic compound consisting of a phenyl group attached to a chloroethynyl moiety.
Table 1: Chemical and Physical Properties of (Chloroethynyl)benzene
| Property | Value | Source |
| CAS Number | 1483-82-5 | [1] |
| Molecular Formula | C₈H₅Cl | [1] |
| Molecular Weight | 136.58 g/mol | [1] |
| Boiling Point | 170.2°C at 760 mmHg | [1] |
| Density | 1.16 g/cm³ | [1] |
| Refractive Index | 1.575 | [1] |
| Flash Point | 70°C | [1] |
| Vapor Pressure | 1.97 mmHg at 25°C | [1] |
Table 2: Identification and Nomenclature
| Identifier | Value |
| IUPAC Name | 2-chloroethynylbenzene |
| Synonyms | (Chloroethynyl)benzene, 1-Chloro-2-phenylacetylene, Phenylethynyl chloride |
| InChI | InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H |
| SMILES | C1=CC=C(C=C1)C#CCl |
Synthesis and Characterization: Experimental Protocols
Synthesis of (Chloroethynyl)benzene via Halogenation of Phenylacetylene
A common and straightforward method for the synthesis of (Chloroethynyl)benzene is the selective halogenation of phenylacetylene at its terminal position.[2]
Materials:
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Phenylacetylene
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N-chlorosuccinimide (NCS)
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Deuterated chloroform (CDCl₃) for in-situ monitoring
Procedure:
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In a suitable reaction vessel, dissolve phenylacetylene in deuterated chloroform.
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Add N-chlorosuccinimide to the solution at room temperature.
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The conversion of the starting material can be monitored by ¹H NMR spectroscopy.
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The reaction proceeds to yield (Chloroethynyl)benzene. For further purification, the product can be purified via column chromatography on silica with petrol ether and ethyl acetate as eluents.[3]
Characterization of (Chloroethynyl)benzene
The identity and purity of the synthesized (Chloroethynyl)benzene can be confirmed using standard analytical techniques.
¹H NMR Spectroscopy:
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Solvent: CDCl₃
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Frequency: 250 MHz
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Chemical Shift (δ): 7.24–7.18 ppm (multiplet, 5H)[3]
Gas Chromatography-Mass Spectrometry (GC-MS):
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Molecular Ion Peak (M)⁺: m/z 136.5[3]
Safety and Handling
(Chloroethynyl)benzene is classified as an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Precautionary Statements:
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P264: Wash skin thoroughly after handling.
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P280: Wear protective gloves/eye protection/face protection.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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P332+P313: If skin irritation occurs: Get medical advice/attention.
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P337+P313: If eye irritation persists: Get medical advice/attention.
Application in Drug Development: A Case Study
(Chloroethynyl)benzene serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. One such application is in the development of novel agents against schistosomiasis, a parasitic disease.
Synthesis of Oxadiazole-2-oxide Derivatives
(Chloroethynyl)benzene has been utilized in the synthesis of a series of oxadiazole-2-oxide derivatives, which have demonstrated significant in vitro activity against the adult stage of Schistosoma japonicum. The synthesis of these derivatives is a multi-step process where (Chloroethynyl)benzene is a key starting material.
The general workflow for the application of (Chloroethynyl)benzene in the synthesis of these biologically active compounds is illustrated in the diagram below.
Caption: Workflow for the synthesis and biological evaluation of (Chloroethynyl)benzene derivatives.
This workflow highlights the journey from the synthesis of (Chloroethynyl)benzene to its use as a precursor for novel compounds that undergo biological screening and lead to the identification of potential drug candidates. The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure, originating from the (Chloroethynyl)benzene core, impact the biological activity against the parasite.
